4-methyl-N-{2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2,2,2-trichloro-1-(4-methoxy-3-nitroanilino)ethyl]benzamide is a complex organic compound with a molecular formula of C18H18Cl3N3O4. This compound is notable for its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-methoxy-3-nitroanilino)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide.
Introduction of the Trichloroethyl Group:
Substitution with 4-methoxy-3-nitroaniline: The final step involves the substitution of the trichloroethyl group with 4-methoxy-3-nitroaniline under acidic conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
4-methyl-N-[2,2,2-trichloro-1-(4-methoxy-3-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents such as dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
4-methyl-N-[2,2,2-trichloro-1-(4-methoxy-3-nitroanilino)ethyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: It is used in biochemical studies to investigate the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is being studied for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-methoxy-3-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating various cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, leading to its potential use as an anti-inflammatory or anticancer agent.
Comparison with Similar Compounds
4-methyl-N-[2,2,2-trichloro-1-(4-methoxy-3-nitroanilino)ethyl]benzamide can be compared with other similar compounds, such as:
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzamide: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-methyl-N-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzamide: This compound lacks the methoxy group, which may affect its solubility and interaction with biological targets.
4-methyl-N-[2,2,2-trichloro-1-(3-nitrophenyl)ethyl]benzamide: This compound has the nitro group in a different position, which may influence its chemical and biological properties.
The uniqueness of 4-methyl-N-[2,2,2-trichloro-1-(4-methoxy-3-nitroanilino)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H16Cl3N3O4 |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(4-methoxy-3-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H16Cl3N3O4/c1-10-3-5-11(6-4-10)15(24)22-16(17(18,19)20)21-12-7-8-14(27-2)13(9-12)23(25)26/h3-9,16,21H,1-2H3,(H,22,24) |
InChI Key |
ZNTYQOWKKCBIFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.